4-Bromo-7-methyl-1H-indazol-3-amine
Overview
Description
4-Bromo-7-methyl-1H-indazol-3-amine is a nitrogen-containing heterocyclic compound. It features a bicyclic ring structure composed of a pyrazole ring fused to a benzene ring. This compound is part of the indazole family, which is known for its diverse biological activities and significant pharmacological potential .
Mechanism of Action
Target of Action
4-Bromo-7-methyl-1H-indazol-3-amine is a heterocyclic compound that has been found to have significant antitumor activity . The primary targets of this compound are believed to be tyrosine kinases , which play a crucial role in cell signaling pathways and are often implicated in cancer and other diseases .
Mode of Action
The compound interacts with its targets by binding to the hinge region of tyrosine kinases . This interaction inhibits the activity of the kinases, leading to changes in the signaling pathways they control. The specific changes depend on the particular kinase and pathway involved .
Biochemical Pathways
The inhibition of tyrosine kinases by this compound affects several biochemical pathways. These include pathways involved in cell growth and proliferation, apoptosis, and other cellular functions . The downstream effects of these changes can include reduced tumor growth and increased cell death .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of tyrosine kinase activity, changes in cell signaling pathways, and alterations in cellular functions such as growth and apoptosis . These effects can lead to a reduction in tumor growth and an increase in cancer cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These might include the presence of other compounds, the pH and temperature of the environment, and the specific characteristics of the target cells
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-methyl-1H-indazol-3-amine typically involves the bromination of 7-methyl-1H-indazole followed by amination at the 3-position. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
4-Bromo-7-methyl-1H-indazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Comparison with Similar Compounds
- 7-Bromo-4-chloro-1H-indazol-3-amine
- 1H-indazole-3-amine derivatives
Comparison: 4-Bromo-7-methyl-1H-indazol-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other indazole derivatives. For instance, the presence of the bromine atom at the 4-position and the methyl group at the 7-position can significantly influence its binding affinity and selectivity towards various molecular targets .
Properties
IUPAC Name |
4-bromo-7-methyl-1H-indazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-4-2-3-5(9)6-7(4)11-12-8(6)10/h2-3H,1H3,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXRSCGSFOUEOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401287813 | |
Record name | 1H-Indazol-3-amine, 4-bromo-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401287813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1337881-26-1 | |
Record name | 1H-Indazol-3-amine, 4-bromo-7-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1337881-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indazol-3-amine, 4-bromo-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401287813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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